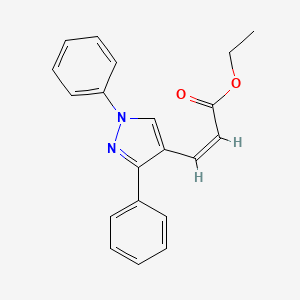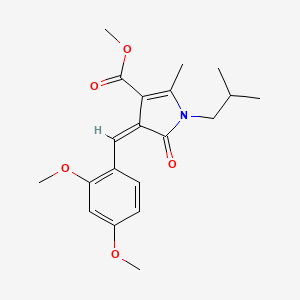![molecular formula C19H22BrN3O3S B4758233 N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4758233.png)
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide, commonly known as BRL-15572, is a small molecule that has been synthesized for scientific research purposes. It is classified as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. BRL-15572 has been found to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been used in various scientific research studies to investigate the role of the orexin-1 receptor in sleep and wakefulness regulation, addiction, and obesity. It has been found to have potential therapeutic applications in these areas, and has been used as a tool compound to study the underlying mechanisms.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. By blocking the activation of this receptor, BRL-15572 can modulate the activity of the orexin system, which is involved in the regulation of various physiological processes such as feeding, reward, and addiction.
Biochemical and Physiological Effects
BRL-15572 has been found to have various biochemical and physiological effects in animal models. It has been shown to decrease wakefulness and increase sleep in rats, suggesting its potential as a treatment for sleep disorders. It has also been found to reduce the reinforcing effects of cocaine and alcohol in rats, suggesting its potential as a treatment for addiction. Additionally, BRL-15572 has been found to reduce food intake and body weight in rats, suggesting its potential as a treatment for obesity.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and has been extensively characterized using various analytical techniques. It has also been shown to have high selectivity for the orexin-1 receptor, which reduces the risk of off-target effects. However, BRL-15572 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, its effects can be variable depending on the dose and route of administration, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic applications in sleep disorders, addiction, and obesity. Additional studies are needed to determine the optimal dose and route of administration for these applications. Another area of interest is the investigation of the underlying mechanisms of BRL-15572's effects, which could lead to the development of new therapeutic targets. Finally, the development of new analogs of BRL-15572 with improved pharmacological properties could lead to the development of more effective treatments for these conditions.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-(4-ethylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3S/c1-2-15-7-9-16(10-8-15)27(25,26)23-13-11-22(12-14-23)19(24)21-18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMGFDWZNACEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4758150.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4758155.png)
![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)
![1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4758173.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4758177.png)
![1-ethyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4758181.png)
![2-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4758188.png)
![N-benzyl-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4758196.png)
![2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4758205.png)


![5-(4-tert-butylbenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4758227.png)
![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4758240.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4758259.png)